molecular formula C10H4F2O4 B13704817 6,8-Difluoro-2-oxo-2H-chromene-3-carboxylic Acid

6,8-Difluoro-2-oxo-2H-chromene-3-carboxylic Acid

Cat. No.: B13704817
M. Wt: 226.13 g/mol
InChI Key: NKZYUHLIVFNKJO-UHFFFAOYSA-N
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Description

6,8-Difluoro-2-oxo-2H-chromene-3-carboxylic acid is an organic compound belonging to the chromene family. It is characterized by the presence of two fluorine atoms at positions 6 and 8, a ketone group at position 2, and a carboxylic acid group at position 3 on the chromene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,8-difluoro-2-oxo-2H-chromene-3-carboxylic acid typically involves the derivatization of coumarin compoundsThe reaction conditions often require the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled temperature and solvent conditions .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process includes steps such as halogenation, cyclization, and oxidation to achieve the desired fluorinated chromene structure. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 6,8-Difluoro-2-oxo-2H-chromene-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include hydroxylated derivatives, substituted chromenes, and quinones, depending on the reaction type and conditions .

Scientific Research Applications

6,8-Difluoro-2-oxo-2H-chromene-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds and materials.

    Biology: The compound serves as a fluorescent probe for detecting and quantifying biological molecules due to its inherent fluorescence properties.

    Medicine: Research explores its potential as a pharmacophore in drug design, particularly for developing anti-inflammatory and anticancer agents.

    Industry: It is utilized in the synthesis of organic light-emitting diodes (OLEDs) and other optoelectronic materials

Mechanism of Action

The mechanism of action of 6,8-difluoro-2-oxo-2H-chromene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms enhance its binding affinity to target proteins, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application, such as enzyme inhibition in biological systems or electron transport in optoelectronic devices .

Comparison with Similar Compounds

Comparison: Compared to its analogs, 6,8-difluoro-2-oxo-2H-chromene-3-carboxylic acid is unique due to the specific positioning of fluorine atoms, which significantly influences its chemical reactivity and biological activity. The presence of fluorine atoms enhances the compound’s stability and lipophilicity, making it more suitable for certain applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C10H4F2O4

Molecular Weight

226.13 g/mol

IUPAC Name

6,8-difluoro-2-oxochromene-3-carboxylic acid

InChI

InChI=1S/C10H4F2O4/c11-5-1-4-2-6(9(13)14)10(15)16-8(4)7(12)3-5/h1-3H,(H,13,14)

InChI Key

NKZYUHLIVFNKJO-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(C(=O)OC2=C(C=C1F)F)C(=O)O

Origin of Product

United States

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